2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine

Description

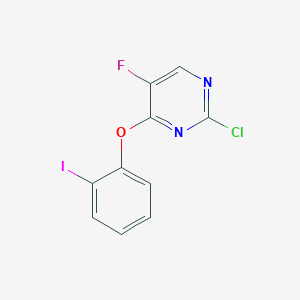

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine (CAS: 1512283-61-2, molecular formula: C₁₀H₅ClFIN₂O, molecular weight: 350.52) is a halogenated pyrimidine derivative characterized by a 2-iodophenoxy substituent at the 4-position of the pyrimidine ring. This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications influencing reactivity, solubility, and biological activity .

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClFIN2O |

|---|---|

Molecular Weight |

350.51 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine |

InChI |

InChI=1S/C10H5ClFIN2O/c11-10-14-5-6(12)9(15-10)16-8-4-2-1-3-7(8)13/h1-5H |

InChI Key |

AKMSVQBGDCQITO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)I |

Origin of Product |

United States |

Preparation Methods

Phenoxy Group Installation via Nucleophilic Aromatic Substitution

The 2-iodophenoxy group at position 4 is introduced through nucleophilic aromatic substitution (SNAr). This requires a leaving group (e.g., chlorine) at position 4 of the pyrimidine ring. In a protocol analogous to the synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, 2,4-dichloro-5-fluoropyrimidine reacts with 2-iodophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. The iodine atom’s ortho position on the phenoxy group may necessitate longer reaction times (8–12 hours) due to steric hindrance.

Stepwise Synthetic Routes

Route 1: Sequential Halogenation and Phenoxy Coupling

This route prioritizes halogen introduction followed by phenoxy group attachment:

-

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Phenoxy Group Substitution

Key Challenge : Competing substitution at position 2 (chlorine) is mitigated by the electron-withdrawing fluorine at position 5, which activates position 4 for SNAr.

Route 2: One-Pot Halogenation and Coupling

A streamlined approach combines chlorination and phenoxy group introduction:

-

Simultaneous Chlorination and Phenoxy Coupling

Critical Analysis of Methodologies

Halogen Stability and Regioselectivity

The iodine atom in 2-iodophenol is susceptible to oxidative degradation under harsh conditions (e.g., high temperatures >120°C). Route 1 avoids this by maintaining temperatures below 100°C during phenoxy coupling. Regioselectivity in SNAr is ensured by the electron-deficient pyrimidine ring, which directs substitution to position 4.

Solvent and Base Optimization

Dimethylformamide (DMF) is preferred for phenoxy coupling due to its high polarity, which stabilizes the transition state. Alternatives like dimethyl sulfoxide (DMSO) may increase reaction rates but risk iodine oxidation. Potassium carbonate is effective for deprotonating 2-iodophenol, though stronger bases (e.g., NaH) can lead to over-substitution.

Data Tables: Reaction Conditions and Outcomes

Table 1: Comparison of Chlorination Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be displaced by nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the iodophenoxy group.

Coupling Reactions: The iodophenoxy group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products Formed

Substitution Reactions: Products with various nucleophiles replacing the chloro or fluoro groups.

Coupling Reactions: Biaryl or alkyne-substituted products depending on the coupling partners.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Enzyme Inhibition: The compound is investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis pathways. This inhibition can lead to reduced DNA synthesis, making it a candidate for anticancer therapies .

- Antitumor Activity: Similar fluorinated pyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells.

2. Synthesis of Active Pharmaceutical Ingredients (APIs):

- The compound serves as a building block for synthesizing APIs, including antibiotics and other therapeutic agents. Its electrophilic nature allows it to participate in nucleophilic aromatic substitution reactions, facilitating the formation of complex pharmaceutical compounds .

3. Materials Science:

- Organic Light Emitting Diodes (OLEDs): The compound's unique structure makes it useful in the development of advanced materials such as OLEDs. Its fluorinated nature enhances the electronic properties required for efficient light emission .

- Specialty Chemicals: It is utilized in the synthesis of specialty chemicals that require specific reactivity profiles due to the presence of halogen substituents.

Case Studies and Research Findings

Case Study 1: Antitumor Activity Evaluation

A study focused on the synthesis and evaluation of similar pyrimidine derivatives revealed significant cytotoxicity against B16 melanoma cells. The potency was closely linked to the presence of halogen substituents, which enhanced their interaction with cellular targets. This suggests that 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine may exhibit comparable antitumor properties due to its structural similarities .

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit DHFR effectively. This inhibition leads to decreased nucleotide availability for DNA synthesis, contributing to observed cytotoxic effects in cancer cells. Such mechanisms highlight the potential utility of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chloro, fluoro, and iodophenoxy groups can interact with various molecular targets, influencing their activity and function. The exact pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is a fluorinated pyrimidine derivative notable for its unique chemical structure, which includes halogen substituents that enhance its electrophilic character. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 247.63 g/mol. The specific positions of the chloro, fluoro, and 2-iodophenoxy groups contribute to its reactivity and biological interactions. The presence of halogen atoms is crucial for its electrophilic behavior, making it suitable for various chemical transformations and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating the formation of more complex molecules. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving DNA synthesis inhibition or interference with cellular proliferation pathways.

Cytotoxicity and Antitumor Activity

Research has demonstrated that various fluorinated pyrimidines, including derivatives similar to this compound, exhibit potent inhibition of cancer cell proliferation. For instance, compounds with similar structural motifs have been evaluated against L1210 mouse leukemia cells, yielding IC50 values in the nanomolar range . This suggests that the compound may also possess significant antitumor properties.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-Fluorouracil | L1210 Mouse Leukemia | <10 | Inhibits thymidylate synthase |

| This compound | TBD | TBD | TBD |

Inhibition Studies

The inhibition studies involving similar compounds indicate that these derivatives can reverse growth inhibition when thymidine is introduced, suggesting a mechanism involving intracellular conversion to active nucleotide forms . This pathway highlights the potential for this compound to act as a prodrug.

Case Studies and Research Findings

- Case Study on Antitumor Activity : A study focused on the synthesis and evaluation of novel haloethyl phosphoramidate analogs revealed that similar pyrimidine derivatives exhibited significant cytotoxicity against B16 melanoma cells. The potency was closely linked to the presence of halogen substituents, which enhanced their interaction with cellular targets .

- Mechanistic Insights : Research indicates that the mechanism of action for compounds like this compound may involve interaction with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis pathways. Inhibition of DHFR leads to reduced DNA synthesis, contributing to the observed cytotoxic effects in cancer cells .

- Comparative Analysis : A comparative analysis of similar compounds shows that those containing amino groups exhibit different biological activities compared to halogenated derivatives. The unique combination of halogens in this compound may impart distinct reactivity and biological properties compared to other pyrimidines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine, and how can reaction conditions be optimized?

- Methodology : Nucleophilic aromatic substitution (SNAr) is commonly employed, where a halogen (e.g., chlorine) on the pyrimidine ring is displaced by a phenoxide nucleophile. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

- Catalysts : Use of Cu(I) or Pd-based catalysts improves regioselectivity for bulky substituents like 2-iodophenol .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .

- Structural confirmation :

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern (presence of Cl, F, I) .

- NMR : 1H/13C NMR to verify substitution patterns (e.g., coupling constants for aromatic protons, 19F NMR for fluorine environment) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., iodophenol derivatives) .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent organic pollutants .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?

- Approach :

- Fukui functions : Calculate nucleophilic/electrophilic sites using Gaussian or ORCA software to guide functionalization .

- Transition state modeling : Identify energy barriers for SNAr reactions at different positions (e.g., Cl vs. F substitution) .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Troubleshooting framework :

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Metabolic stability : Test compound stability in liver microsomes; rapid degradation may yield false negatives in cell-based assays .

- Off-target profiling : Use kinome-wide screening to rule out nonspecific kinase inhibition .

Q. How can this compound serve as a scaffold for designing dual-action therapeutics (e.g., antimicrobial + anticancer)?

- Rational design :

- Structural modifications : Introduce sulfonamide or trifluoromethyl groups at the 5-fluoro position to enhance membrane permeability .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., quinolones for antibacterial activity) via click chemistry .

- Preclinical validation :

- In vitro models : Test against multidrug-resistant bacterial strains (e.g., MRSA) and cancer cell lines (e.g., HeLa, MCF-7) .

- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.